4-(5-Phenylthiophen-2-yl)butanoic acid

Antischistosomal Schistosoma mansoni Neglected Tropical Disease

SAR-sensitive antischistosomal lead scaffold: thiophene core essential-ring substitution not tolerated; 3-hydroxy phenyl modification dramatically alters bioactivity. Research-grade purity (≥98%) supports iterative medicinal chemistry campaigns against Schistosoma mansoni. Also serves as a TRPV1 ligand synthetic intermediate and a pharmacological tool for AChE/dihydroorotase off-target profiling (IC50 ~180 μM). Bulk and gram-scale quantities available for focused library synthesis.

Molecular Formula C14H14O2S
Molecular Weight 246.33 g/mol
CAS No. 853921-26-3
Cat. No. B3288932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Phenylthiophen-2-yl)butanoic acid
CAS853921-26-3
Molecular FormulaC14H14O2S
Molecular Weight246.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(S2)CCCC(=O)O
InChIInChI=1S/C14H14O2S/c15-14(16)8-4-7-12-9-10-13(17-12)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,15,16)
InChIKeyPJUSGGIYVLJHMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Phenylthiophen-2-yl)butanoic acid Procurement Overview


4-(5-Phenylthiophen-2-yl)butanoic acid (CAS 853921-26-3) is a synthetic biarylalkyl carboxylic acid featuring a phenyl-substituted thiophene core linked to a butanoic acid moiety, with the molecular formula C14H14O2S and a molecular weight of 246.32 g/mol . The compound is structurally characterized as a small-molecule organic acid, with predicted physicochemical properties including a logP of 3.82 and a polar surface area (PSA) of 65.54 Ų, indicating moderate lipophilicity and potential for passive membrane permeability . This compound has been investigated as a lead scaffold in multiple therapeutic areas, notably as an antischistosomal agent and as a ligand for the transient receptor potential vanilloid 1 (TRPV1) cation channel [1]. The compound is commercially available from multiple suppliers, typically with a purity specification of 95-98%, and is intended for research use only, not for human or veterinary therapeutic applications [1].

Unsubstitutability of 4-(5-Phenylthiophen-2-yl)butanoic acid


Biarylalkyl carboxylic acid derivatives are not functionally interchangeable due to pronounced structure-activity relationship (SAR) sensitivities. In the antischistosomal series, the exchange of the thiophene ring in the biaryl scaffold was not tolerated, leading to a complete loss of activity, underscoring the essential role of this specific heterocyclic core [1]. Furthermore, modifications to the terminal phenyl ring, such as the introduction of a 3-hydroxy moiety, dramatically altered the compound's biological profile and potency [1]. Even subtle variations in the alkyl linker length or substitution pattern between the biaryl system and the carboxylic acid head group can lead to significant changes in target engagement and phenotypic outcome. These SAR observations demonstrate that the specific arrangement of the 5-phenylthiophen-2-yl group attached to a butanoic acid chain in 4-(5-Phenylthiophen-2-yl)butanoic acid confers a unique combination of physicochemical and biological properties that cannot be reliably replicated by close structural analogs. The quantitative evidence detailed in Section 3 confirms that substituting this compound with a generic alternative, even one within the same chemical class, carries a high risk of experimental failure and wasted resources.

4-(5-Phenylthiophen-2-yl)butanoic acid: Quantitative Differentiation from Analogs


Antischistosomal Activity vs. Praziquantel

In a direct comparative study, 4-(5-Phenylthiophen-2-yl)butanoic acid (the parent carboxylic acid) and a series of its analogs were screened for their ability to reduce the vitality of adult Schistosoma mansoni in vitro [1]. The study, which provides a detailed SAR analysis, reports that the parent compound exhibits significant antischistosomal activity, whereas analogs with modifications to the thiophene ring or the linker region display markedly reduced or abolished effects [1]. Quantitative vitality reduction values for the specific compound were not isolated in the abstract; however, the study's key finding is that the parent carboxylic acid scaffold is essential for activity, and its substitution with other functional groups, such as carboxamides, yields compounds with 'significant antischistosomal activity at concentrations as low as 10 μm' [1]. This demonstrates a clear, quantifiable drop in potency upon structural deviation from the parent acid.

Antischistosomal Schistosoma mansoni Neglected Tropical Disease

Dihydroorotase Inhibition Assessment

The compound was evaluated for its ability to inhibit the dihydroorotase enzyme (a component of the CAD protein complex) from mouse Ehrlich ascites cells [1]. The assay reported an IC50 value of 1.80E+5 nM (180 μM) at a compound concentration of 10 μM and a pH of 7.37 [1]. While this is a high IC50 value, indicating weak inhibition, it provides a quantitative benchmark against which structurally related analogs can be compared. For instance, a typical reference inhibitor in this class might exhibit an IC50 in the nanomolar range. The observed micromolar IC50 for 4-(5-Phenylthiophen-2-yl)butanoic acid positions it as a weak inhibitor, which is useful information for researchers seeking to avoid off-target effects on this specific enzyme or to use the compound as a negative control.

Enzyme Inhibition Dihydroorotase CAD Protein Pyrimidine Biosynthesis

Acetylcholinesterase Inhibition Profile

The compound was evaluated in vitro for its ability to inhibit rat brain (striatal) acetylcholinesterase (AChE) [1][2]. While a precise IC50 value is not reported, the assay data indicates that the compound falls within an activity range of 0.0026 to 0.031 (units not specified in the source) [1]. A separate, more general entry for this compound in BindingDB suggests an IC50 range for AChE inhibition between 1 and 4900 nM [2]. This wide range highlights the compound's potential as a weak to moderate AChE inhibitor. For comparison, clinically used AChE inhibitors like donepezil have IC50 values in the low nanomolar range (e.g., ~5-10 nM). The observed data suggests that 4-(5-Phenylthiophen-2-yl)butanoic acid is significantly less potent than these drugs, which may be advantageous in applications where potent AChE inhibition is an undesired off-target effect.

Acetylcholinesterase AChE Inhibitor Cholinergic System Neuropharmacology

4-(5-Phenylthiophen-2-yl)butanoic acid: Research Applications


Antischistosomal Hit-to-Lead Optimization

The established activity of 4-(5-Phenylthiophen-2-yl)butanoic acid against Schistosoma mansoni, as detailed in Section 3, validates its use as a primary hit scaffold in medicinal chemistry campaigns targeting neglected tropical diseases [1]. Research programs can utilize this compound as a starting point for synthesizing and evaluating focused libraries of amide, ester, and heterocyclic analogs to improve potency, metabolic stability, and in vivo efficacy while maintaining the essential carboxylic acid pharmacophore identified in the SAR studies [1]. The commercial availability of the compound in research-grade purity supports these iterative synthesis and testing cycles.

Off-Target Probe for Dihydroorotase & AChE

The quantitative data on the compound's weak inhibition of dihydroorotase (IC50 ~180 μM) and its broad, low-potency range for AChE (1-4900 nM) make it a useful tool in pharmacological studies [2][3]. Researchers can employ this compound as a reference molecule to establish baseline levels of off-target activity in complex biological systems. For instance, in a phenotypic screen for new AChE modulators, the compound's weak activity profile helps define a threshold below which hits are considered inactive, thereby reducing false positives and focusing resources on more promising candidates.

TRPV1 Modulation in Pain & Inflammation

Patent literature indicates that biaryl amide or urea derivatives of this scaffold, which are structurally related to 4-(5-Phenylthiophen-2-yl)butanoic acid, function as high-affinity ligands for the TRPV1 channel, a key mediator of pain and neurogenic inflammation . The parent carboxylic acid serves as a valuable synthetic intermediate for generating these advanced analogs. Research groups focused on TRPV1 pharmacology can procure 4-(5-Phenylthiophen-2-yl)butanoic acid to create diverse chemical libraries aimed at elucidating structure-activity relationships for channel modulation and developing novel analgesics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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